molecular formula C7H4F10O3 B15091635 Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B15091635
M. Wt: 326.09 g/mol
InChI Key: IWBPCEHPXVDUDL-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H2F12O3. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and fluorinated alcohols.

    Reduction: Reduction reactions can yield fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, hydrocarbons, and substituted carbonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique properties.

    Medicine: It is investigated for potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: The compound is used in the production of high-performance materials, including coatings and lubricants.

Mechanism of Action

The mechanism by which hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoroisopropyl carbonate
  • 2,2,3,3-Tetrafluoropropyl carbonate
  • Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl ether

Uniqueness

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of hexafluoroisopropyl and tetrafluoropropyl groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

Molecular Formula

C7H4F10O3

Molecular Weight

326.09 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C7H4F10O3/c8-3(9)5(10,11)1-19-4(18)20-2(6(12,13)14)7(15,16)17/h2-3H,1H2

InChI Key

IWBPCEHPXVDUDL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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